DprE1 Inhibition: 10 nM Potency and 600-Fold Selectivity Over PDE6 in 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivative DprE1-IN-1
The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative DprE1-IN-1 (AZ7371) demonstrates potent inhibition of DprE1 with an IC50 of 10 nM, accompanied by a 600-fold selectivity window over PDE6 (IC50 = 6 μM) . This selectivity profile is critical for minimizing off-target phosphodiesterase-related toxicity. In comparative terms, the structurally related DprE1-IN-2 (a distinct pyrrolo[3,2-b]pyridine carboxamide derivative) exhibits approximately 2.8-fold weaker DprE1 inhibition with an IC50 of 28 nM , underscoring the sensitivity of potency to subtle structural modifications within the scaffold.
| Evidence Dimension | DprE1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | DprE1-IN-1: IC50 = 10 nM |
| Comparator Or Baseline | DprE1-IN-2: IC50 = 28 nM |
| Quantified Difference | 2.8-fold more potent |
| Conditions | In vitro enzymatic assay; DprE1 inhibition measured via biochemical assay |
Why This Matters
A 2.8-fold improvement in potency enables lower efficacious doses in preclinical tuberculosis models, directly impacting compound procurement prioritization for lead optimization campaigns.
